(R)-5-Oxotetrahydrofuran-2-carboxylic acid, also known as (R)-(-)-γ-Carboxy-γ-butyrolactone, is a chiral building block belonging to the furan class of heterocyclic compounds. Its primary value in procurement is derived from the fixed (R)-stereocenter, which serves as a reliable starting point for multi-step, stereospecific organic synthesis. This compound is principally used as a precursor where the final bioactivity or material property of the target molecule is dependent on achieving a specific, non-racemic three-dimensional structure.
In asymmetric synthesis, substituting this (R)-enantiomer with its (S)-counterpart or the racemic mixture is functionally invalid. Using the (S)-enantiomer (CAS 21461-84-7) will produce the incorrect enantiomer or diastereomer of the target molecule, leading to different and often inactive biological properties. Procuring the less expensive racemic mixture introduces a 50% impurity of the undesired (S)-enantiomer, which necessitates costly and often low-yielding chiral resolution steps downstream. For applications requiring enantiopure outcomes, such as the synthesis of specific antiviral agents, direct procurement of the stereochemically defined (R)-precursor is the most efficient and cost-effective route.
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is documented as a key intermediate for synthesizing 2',3'-dideoxy-4'-selenonucleosides, which are investigated as potential antiviral agents. The biological activity of such complex molecules is critically dependent on their precise stereochemistry. Using the (R)-enantiomer directly ensures the correct configuration at the chiral center derived from the lactone, a requirement that cannot be met by using the (S)-enantiomer or a racemic mixture without fundamentally altering the final product's structure and likely its therapeutic efficacy.
| Evidence Dimension | Precursor utility in stereospecific synthesis |
| Target Compound Data | Serves as a direct precursor for the required (R)-configuration in antiviral selenonucleosides. |
| Comparator Or Baseline | The (S)-enantiomer or racemic mixture, which would yield the incorrect, biologically distinct diastereomer or require complex purification. |
| Quantified Difference | Qualitative but absolute: provides access to the required stereoisomer, whereas alternatives do not. |
| Conditions | Synthesis of complex, biologically active molecules where stereochemistry dictates function. |
For researchers developing stereospecific pharmaceuticals, procuring the correct enantiomeric starting material is non-negotiable to ensure the biological activity of the final compound.
A viable alternative to purchasing this compound is to synthesize it from achiral precursors. One reported method involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. However, this process provides the final product in only moderate yields. For example, the synthesis of (R)-2-(4-fluorophenyl)- and (R)-2-(4-isopropylphenyl)-5-oxotetrahydrofuran-2-carboxylic acid proceeded with only 43% and 42% yield, respectively. Procuring the ready-made (R)-5-Oxotetrahydrofuran-2-carboxylic acid bypasses this inefficient and specialized synthesis step.
| Evidence Dimension | Yield of enantiomerically enriched product |
| Target Compound Data | Assumed >98% purity as a purchased product. |
| Comparator Or Baseline | De novo asymmetric synthesis from an achiral precursor, yielding 42-43% for closely related analogues. |
| Quantified Difference | Eliminates a synthesis step with <50% reported yield, saving significant time and material. |
| Conditions | Asymmetric oxidation using a Ti(Oi-Pr)4/diethyl tartrate/t-BuOOH complex at –20 °C over 114 hours. |
This provides a clear 'buy vs. make' justification, saving labs from undertaking a low-yielding, time-consuming synthesis and allowing them to focus on downstream targets.
Research on the bioactivity of related compounds demonstrates the importance of stereochemistry. Silver(I) complexes formed with the (S)-enantiomer, (R)-enantiomer, and the racemic mixture of 5-Oxotetrahydrofuran-2-carboxylic acid were synthesized and tested for antimicrobial activity. While all forms showed activity, the ability to synthesize each distinct stereoisomeric complex relies on the availability of the corresponding pure enantiomeric ligand. Procuring the (R)-form provides indispensable access to one specific component of this enantiomeric series, allowing for systematic investigation of structure-activity relationships where stereochemistry is a key variable.
| Evidence Dimension | Precursor for distinct, enantiomeric material series |
| Target Compound Data | Enables synthesis of the pure (R)-ligated silver(I) complex. |
| Comparator Or Baseline | The (S)-enantiomer, which forms the corresponding, non-identical (S)-ligated complex. |
| Quantified Difference | Provides access to the opposite enantiomeric series of functional materials, which is impossible with the (S)-form. |
| Conditions | Formation of water-soluble silver(I) complexes for antimicrobial and antifungal screening. |
This is critical for researchers in materials science and medicinal chemistry who need to build and test a complete set of stereoisomers to understand how chirality impacts material or biological function.
Where the target molecule's efficacy is known to depend on a specific stereocenter, this compound serves as a reliable and efficient starting material. Its primary use is in the synthesis of complex pharmaceutical ingredients, such as nucleoside analogues, where using a racemic or incorrect enantiomeric precursor is not a viable option.
For research groups or companies whose core expertise is not in asymmetric synthesis, procuring this compound is a direct method to accelerate project timelines. It removes the need to develop, optimize, and execute a low-yielding enantioselective reaction, freeing up resources for work on novel downstream targets.
In materials science or chemical biology, this compound is the correct choice for synthesizing the (R)-configured version of a chiral ligand, probe, or resolving agent. This allows for direct, head-to-head comparison against its (S)-enantiomer, enabling a rigorous investigation of stereochemistry-dependent functions, such as in bioactive metal complexes.
Irritant